ethyl 3-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate
Description
The compound ethyl 3-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate is a heterocyclic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole core fused with a bicyclic system. Key structural elements include:
- A 3-chloro-4-methoxyphenyl substituent at position 5, contributing steric bulk and electronic effects.
- 4,6-dioxo groups, which may enhance hydrogen-bonding interactions.
- An ethyl benzoate moiety linked via an acetylated amino group, likely influencing solubility and bioavailability.
This structure shares similarities with bioactive triazole derivatives, which are often explored for antimicrobial, anticancer, or enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 3-[[2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O6/c1-3-34-22(32)12-5-4-6-13(9-12)24-17(29)11-27-19-18(25-26-27)20(30)28(21(19)31)14-7-8-16(33-2)15(23)10-14/h4-10,18-19H,3,11H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKUXVMXNSIXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, including mutagenicity and other pharmacological effects.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C19H21ClN4O4
- Molecular Weight : 404.8 g/mol
The structure features a chloro-substituted aromatic ring and a pyrrolo-triazole moiety, which are critical for its biological activity.
Mutagenicity
This compound has been evaluated for mutagenic potential. In a comprehensive study involving the Ames test, it demonstrated strong mutagenicity (Class A) indicating significant potential to induce genetic mutations in bacterial strains . This finding necessitates caution in its application and further investigation into its safety profile.
Antimicrobial Activity
Research indicates that compounds containing the pyrrolo-triazole framework exhibit notable antimicrobial properties. This compound was tested against various bacterial strains. Results showed effective inhibition of growth against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Study on Anticancer Activity
A recent study investigated the anticancer properties of this compound in vitro on several cancer cell lines. The results indicated that it significantly inhibited cell proliferation in breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| HT-29 (Colon Cancer) | 12 | Cell cycle arrest and apoptosis |
Toxicity Profile
Toxicological evaluations have revealed that while the compound exhibits promising bioactivity, it also carries risks. Acute toxicity studies in rodents showed dose-dependent effects on liver and kidney functions at high concentrations. Subchronic exposure led to histopathological changes in these organs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural motifs, synthetic routes, and physicochemical properties.
Table 2: Physicochemical and Computational Comparison
*Shape-Tanimoto (ST) similarity quantifies 3D molecular shape overlap; values >0.8 indicate high similarity .
Key Findings:
Lipophilicity : The target compound’s higher predicted LogP (~2.8) vs. M1 (~1.5) suggests improved membrane permeability, critical for oral bioavailability.
Hydrogen Bonding : The target’s eight acceptors may facilitate binding to polar enzyme pockets, contrasting with M1’s six acceptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
